

The impact of IMP2 on cancer cell migration and invasion

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An In-depth Technical Guide: The Impact of IMP2 on Cancer Cell Migration and Invasion

Audience: Researchers, scientists, and drug development professionals.

Introduction

Insulin-like growth factor 2 mRNA-binding protein 2 (IMP2), also known as IGF2BP2 or p62, is a highly conserved RNA-binding protein (RBP) that plays a critical role in post-transcriptional gene regulation.^{[1][2]} As a member of the oncofetal IMP family, its expression is abundant during embryonic development and significantly reduced in most adult tissues.^[3] However, IMP2 is frequently overexpressed in a wide range of human cancers, where it functions as a potent oncogene.^{[1][4]} Mechanistically, IMP2 binds to specific mRNA transcripts, often in an N6-methyladenosine (m6A)-dependent manner, enhancing their stability and promoting their translation.^[1] This regulatory function has profound implications for cancer progression, as many of its target mRNAs encode proteins central to cell proliferation, metabolism, and, critically, cell migration and invasion—the key steps in the metastatic cascade.^{[1][5]} This guide provides a comprehensive technical overview of the mechanisms through which IMP2 influences cancer cell motility, the signaling pathways it modulates, and the experimental methodologies used to investigate these processes.

The Role of IMP2 in Promoting Migration and Invasion Across Various Cancers

IMP2's overexpression is a common feature in numerous malignancies and is often correlated with poor prognosis and increased metastatic potential.[4][6][7] Its primary role is to promote the hallmarks of metastasis: increased cell migration and enhanced invasive capacity.

- **Breast Cancer:** In breast cancer, particularly triple-negative breast cancer (TNBC), IMP2 promotes cell migration and invasion.[8][9] Overexpression of IMP2 in breast cancer cell lines has been shown to increase 'wound' closure in scratch assays by 50% to 70% and enhance migration by 5- to 10-fold.[8][10] Concurrently, it reduces cell adhesion to the extracellular matrix by 30% to 50%.[8][10] IMP2 achieves this in part by binding to and stabilizing the mRNA of Connective Tissue Growth Factor (CTGF), a protein implicated in cancer progression and metastasis.[1][8] In TNBC, IMP2 and its family member IMP3 cooperate to destabilize the progesterone receptor (PR) mRNA, leading to a cascade that promotes epithelial-mesenchymal transition (EMT) and metastasis.[9][11]
- **Hepatocellular Carcinoma (HCC):** IMP2 was first identified as a tumor-associated antigen in HCC.[3][12] In this cancer, overexpression of IMP2 significantly enhances cell migration.[3][12] Studies have demonstrated that IMP2-overexpressing liver cancer cells show a 40% to 50% increase in wound closure.[12] This effect is mediated through the activation of the Wnt/β-catenin signaling pathway, which subsequently induces EMT, a critical process for cells to acquire migratory and invasive properties.[3][5][12]
- **Pancreatic Cancer:** High expression of IMP2 in pancreatic ductal adenocarcinoma (PDAC) is linked to lower survival rates.[4] IMP2 expression is elevated during TGF-β-induced EMT in pancreatic cancer cells.[4][13] Furthermore, circulating tumor cells (CTCs), which are key to metastasis, exhibit significantly higher levels of IMP2, underscoring its role in tumor progression and dissemination.[4][13]
- **Glioblastoma (GBM):** In glioblastoma, IMP2 promotes EMT and migration by activating the IGF2/PI3K/Akt signaling pathway.[4][14] By binding to IGF2 mRNA and upregulating its translation, IMP2 increases the availability of the IGF2 ligand, which stimulates downstream signaling to enhance cell proliferation, migration, and invasion.[14]
- **Colorectal Cancer (CRC):** IMP2 is significantly overexpressed in CRC, and its knockdown inhibits cell migration.[1][6] It drives tumor progression by stabilizing the mRNAs of key oncogenes such as MYC and RAF1.[1]

- A Contrasting Role in Renal Cell Carcinoma: Uniquely, in clear cell renal cell carcinoma (ccRCC), IMP2 expression is downregulated and functions as a metastasis suppressor.[\[1\]](#) In this context, IMP2 suppresses cell migration and invasion by binding to and stabilizing the mRNA of creatine kinase B (CKB), an inhibitor of metastatic behavior.[\[1\]](#)

Quantitative Data Summary: The Effect of IMP2 on Cell Motility

The following tables summarize the quantitative data from key studies investigating the impact of IMP2 on cancer cell migration, invasion, and adhesion.

Table 1: IMP2's Effect on Wound Healing and Migration Assays

Cancer Type	Cell Line(s)	Experimental Approach	Key Finding	Citation(s)
Breast Cancer	MDA-MB-231, LM2-4	IMP2 Overexpression	50% to 70% increase in 'wound' closure.	[8]
Breast Cancer	MDA-MB-231, MCF7	IMP2 Transfection	5 to 10-fold increase in wound healing.	[10]
Hepatocellular Carcinoma	SNU449	IMP2 Overexpression	40% to 50% increase in 'wound' closure.	[12]
Hepatocellular Carcinoma	HepG2	IMP2 Knockout	Reduced cell migration ability.	[5]

| Colorectal Cancer | SW480, SW620, HCT-8 | IMP2 Knockdown | Inhibition of cell migration. | [\[6\]](#) |

Table 2: IMP2's Effect on Invasion and Adhesion Assays

Cancer Type	Cell Line(s)	Experimental Approach	Key Finding	Citation(s)
Breast Cancer	MDA-MB-231, LM2-4	IMP2 Overexpression	30% to 50% reduction in cell adhesion.	[8]
Breast Cancer	MDA-MB-231, MCF7	IMP2 Transfection	2 to 3-fold reduction in cell adhesion.	[10]
Triple-Negative Breast Cancer	TNBC cells	IMP2/IMP3 Knockdown	Synergistic suppression of cell invasion.	[9]
Glioblastoma	GBM cells	IMP2 Overexpression	Significant positive effect on invasion ability.	[14]

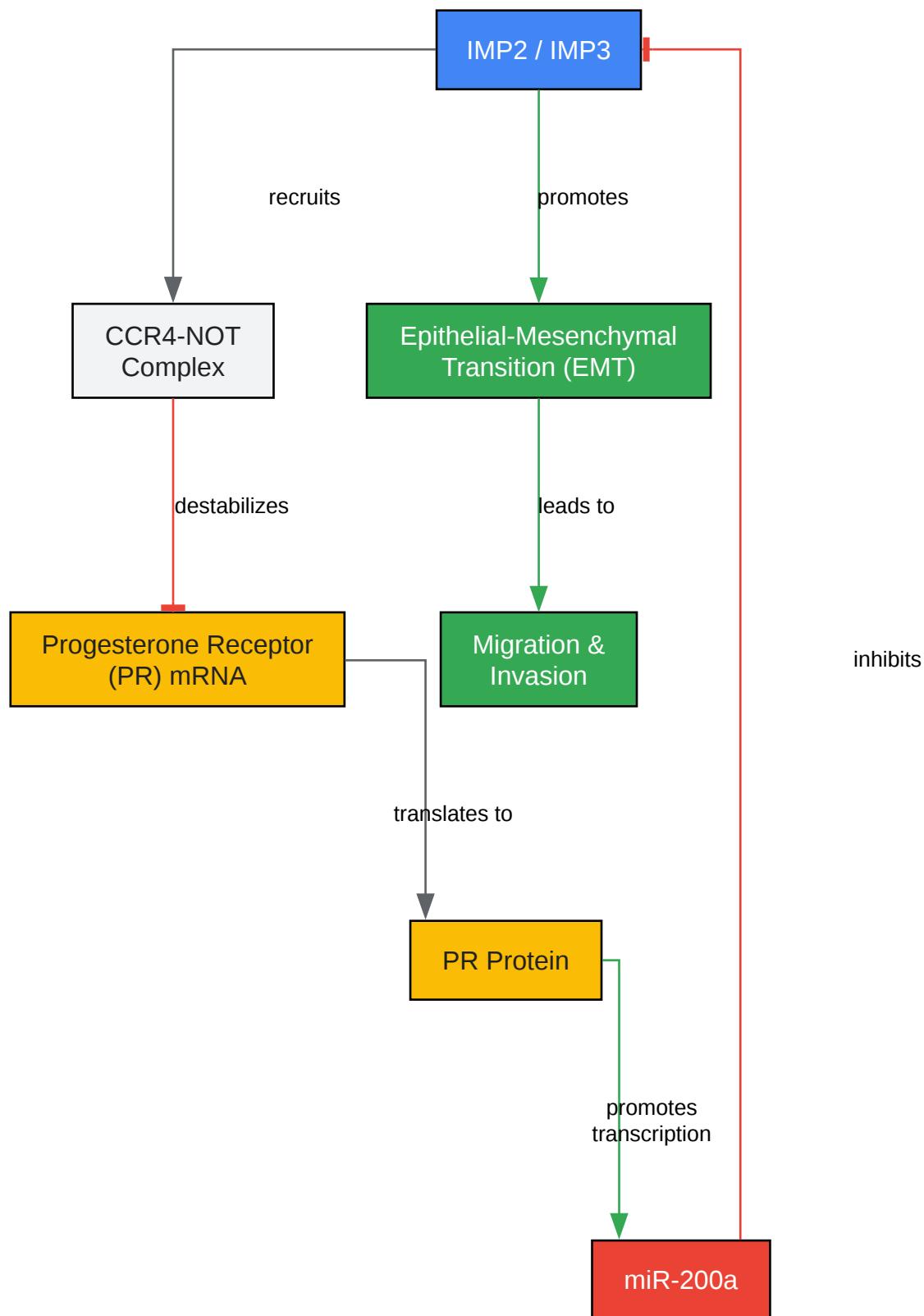
| Clear Cell Renal Cell Carcinoma | ccRCC cells | IMP2 Knockdown | Increased metastatic potential. | [1] |

Key Signaling Pathways Modulated by IMP2

IMP2 exerts its pro-metastatic effects by integrating into and modulating several critical signaling pathways.

The IMP2/PR/miR-200a Axis in Triple-Negative Breast Cancer

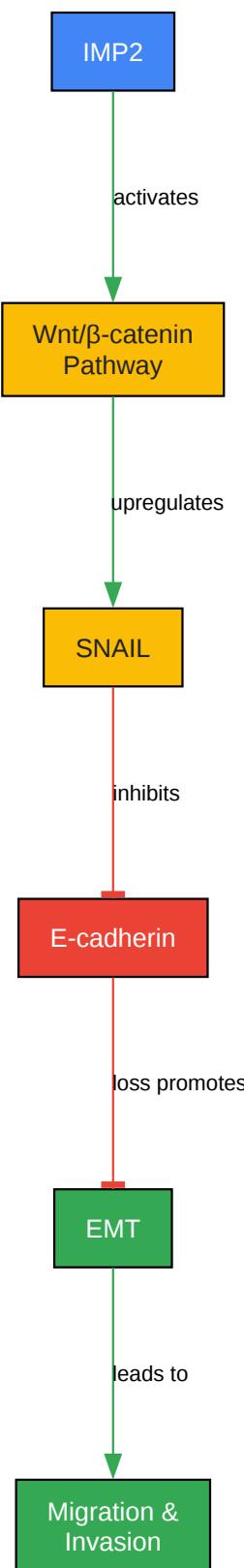
In TNBC, IMP2 and IMP3 are key players in a double-negative feedback loop that drives metastasis. They directly bind to the mRNA of the Progesterone Receptor (PR), recruiting the CCR4-NOT deadenylase complex to promote its degradation. The loss of PR leads to the transcriptional downregulation of the microRNA miR-200a. Since miR-200a normally targets and suppresses IMP2 and IMP3, its reduction allows for their sustained high expression, creating a self-reinforcing loop that promotes EMT and invasion. [9][11]

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IMP2/PR/miR-200a feedback loop in TNBC.

Wnt/β-Catenin Pathway Activation in Hepatocellular Carcinoma

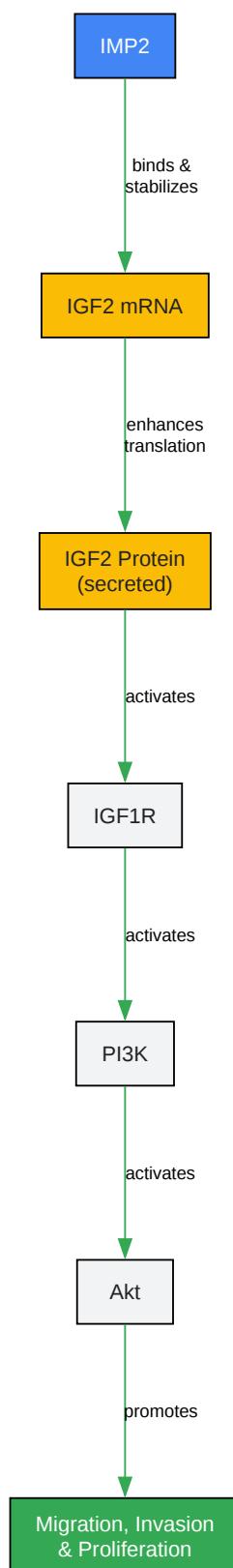
In HCC, IMP2 promotes migration and EMT by activating the Wnt/β-catenin pathway.[\[3\]](#)[\[12\]](#) While the direct mRNA target that mediates this is still under full investigation, the outcome is the activation of downstream effectors like SNAIL, a key transcriptional repressor of E-cadherin.[\[3\]](#) The loss of E-cadherin is a hallmark of EMT, weakening cell-cell junctions and liberating cells to become motile and invasive.

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IMP2 activation of Wnt/β-catenin signaling in HCC.

IGF2/PI3K/Akt Pathway in Glioblastoma

IMP2 was originally named for its ability to bind Insulin-like Growth Factor 2 (IGF2) mRNA. In glioblastoma, this interaction is central to its oncogenic function. IMP2 binds to and enhances the translation of IGF2 mRNA.[\[14\]](#) The resulting increase in secreted IGF2 protein acts as a ligand for the IGF1 receptor (IGF1R), triggering the downstream PI3K/Akt signaling cascade. This pathway is a master regulator of cell growth, proliferation, survival, and motility.[\[14\]](#)



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IMP2-mediated activation of the IGF2/PI3K/Akt pathway.

Experimental Protocols

Standardized in vitro assays are essential for quantifying the impact of IMP2 on cancer cell motility.

Wound Healing (Scratch) Assay

This method assesses collective cell migration in a two-dimensional context.[\[15\]](#)[\[16\]](#)

Methodology:

- Cell Seeding: Seed cancer cells (e.g., IMP2-knockdown vs. control) in a multi-well plate (e.g., 12-well) at a density that ensures they form a confluent monolayer within 18-24 hours. [\[17\]](#)
- Creating the "Wound": Once cells reach >90% confluence, use a sterile 1 mm or 200 μ L pipette tip to create a straight scratch or "wound" through the center of the monolayer.[\[17\]](#) A cross-shaped scratch can also be made.[\[17\]](#)
- Debris Removal: Gently wash the wells with phosphate-buffered saline (PBS) or serum-free medium to remove detached cells and debris.[\[15\]](#)[\[17\]](#)
- Incubation: Replenish each well with fresh culture medium (typically low-serum to minimize proliferation effects). Place the plate in an incubator.[\[17\]](#)
- Imaging: Capture images of the scratch at time zero (T=0) using a phase-contrast microscope. Continue to capture images of the same fields of view at regular intervals (e.g., every 4-8 hours) until the gap is closed (typically 24-48 hours).[\[17\]](#)
- Analysis: Quantify the area of the gap at each time point using imaging software (e.g., ImageJ). The rate of "wound closure" is calculated as the change in the open area over time, which serves as a measure of cell migration speed.[\[15\]](#)

Workflow for the Wound Healing (Scratch) Assay.

Transwell Migration and Invasion Assay

This assay, also known as the Boyden chamber assay, measures the chemotactic response of cells moving through a porous membrane.[\[18\]](#)[\[19\]](#)[\[20\]](#) The assay can be adapted to measure

invasion by coating the membrane with an extracellular matrix (ECM) component like Matrigel™.[19][21]

Methodology:

- Chamber Preparation: Place a Transwell insert (typically with an 8 µm pore size membrane) into each well of a 24-well plate.[18] For invasion assays, first coat the apical side of the membrane with a thin layer of Matrigel™ and allow it to solidify.[20][21]
- Chemoattractant Gradient: Add culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber (the well).[18]
- Cell Seeding: Resuspend cells in serum-free medium. Pipette the cell suspension (e.g., 1 x 10⁵ cells in 100 µL) into the upper chamber (the insert).[18]
- Incubation: Place the plate in a 37°C, 5% CO₂ incubator for a period appropriate for the cell type (typically 2 to 24 hours), allowing cells to migrate through the pores toward the chemoattractant.[18]
- Removal of Non-Migrated Cells: After incubation, remove the insert. Use a cotton-tipped applicator to gently wipe away the non-migrated cells from the upper surface of the membrane.[18]
- Fixation and Staining: Fix the migrated cells on the basal side of the membrane using 70% ethanol or methanol.[18][20] Stain the cells with a dye such as Crystal Violet.[20]
- Quantification: Allow the insert to dry. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view to determine the average number of migrated/invaded cells per condition.

Workflow for the Transwell Migration/Invasion Assay.

Conclusion

The RNA-binding protein IMP2 is a significant driver of cancer cell migration and invasion across a multitude of cancer types. By stabilizing the mRNA of key oncogenes and activating pro-metastatic signaling pathways such as Wnt/β-catenin and PI3K/Akt, IMP2 enhances the molecular machinery that enables cells to detach, move, and invade surrounding tissues. The

consistent findings from wound healing and transwell assays quantitatively confirm its potent role in promoting a metastatic phenotype. This central function makes IMP2 an attractive therapeutic target. Developing strategies to inhibit IMP2 expression or block its interaction with target mRNAs could prove effective in limiting tumor progression and preventing the devastating consequences of metastasis.

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